Bienvenue dans la boutique en ligne BenchChem!

(4,4-Difluorocyclohexyl)methanesulfonyl chloride

IL-17 modulation Drug discovery Pharmacophore

(4,4-Difluorocyclohexyl)methanesulfonyl chloride (CAS 1566537-63-0) is a fluorinated aliphatic sulfonyl chloride with the molecular formula C₇H₁₁ClF₂O₂S and molecular weight 232.68 g/mol. Distinguished by its gem‑difluoro substitution at the cyclohexyl 4‑position, this compound serves as a versatile electrophilic building block for introducing the 4,4‑difluorocyclohexylmethyl moiety into sulfonamides and other derivatives.

Molecular Formula C7H11ClF2O2S
Molecular Weight 232.67
CAS No. 1566537-63-0
Cat. No. B2501255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluorocyclohexyl)methanesulfonyl chloride
CAS1566537-63-0
Molecular FormulaC7H11ClF2O2S
Molecular Weight232.67
Structural Identifiers
SMILESC1CC(CCC1CS(=O)(=O)Cl)(F)F
InChIInChI=1S/C7H11ClF2O2S/c8-13(11,12)5-6-1-3-7(9,10)4-2-6/h6H,1-5H2
InChIKeyIGJWGORKZDBDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4,4-Difluorocyclohexyl)methanesulfonyl chloride (CAS 1566537-63-0): A Regiospecific Fluorinated Sulfonyl Chloride Building Block for Drug Discovery


(4,4-Difluorocyclohexyl)methanesulfonyl chloride (CAS 1566537-63-0) is a fluorinated aliphatic sulfonyl chloride with the molecular formula C₇H₁₁ClF₂O₂S and molecular weight 232.68 g/mol [1]. Distinguished by its gem‑difluoro substitution at the cyclohexyl 4‑position, this compound serves as a versatile electrophilic building block for introducing the 4,4‑difluorocyclohexylmethyl moiety into sulfonamides and other derivatives . The 4,4‑difluorocyclohexylmethyl pharmacophore appears in multiple clinical‑stage and preclinical drug candidates, including the cannabinoid agonist AZD‑1940 and the ATAD2 inhibitor GSK8814 [2], and is the subject of dedicated patent protection as IL‑17 modulators (WO 2021/204801) [3].

Why Generic Cyclohexyl Sulfonyl Chlorides Cannot Substitute (4,4-Difluorocyclohexyl)methanesulfonyl chloride in Drug Discovery Programs


Substituting (4,4-difluorocyclohexyl)methanesulfonyl chloride with non‑fluorinated analogs (e.g., cyclohexylmethanesulfonyl chloride) or regioisomeric difluoro variants (2,2‑ or 3,3‑) is not a straightforward exchange when the 4,4‑difluorocyclohexylmethyl group is a pharmacophoric requirement. The 4‑position gem‑difluoro pattern modulates both electronic and conformational properties of the cyclohexyl ring, altering computed lipophilicity, metabolic stability, and target engagement [1]. Patent literature explicitly claims the 4,4‑difluoro substitution for IL‑17 modulation, while drug candidates AZD‑1940 and GSK8814 each specifically incorporate the 4,4‑difluorocyclohexylmethyl moiety—not the 2,2‑ or 3,3‑ variants [2][3]. Furthermore, sulfonyl chlorides and sulfonyl fluorides exhibit divergent reactivity profiles with amine nucleophiles, meaning the chloride form is not interchangeable with the fluoride analog (CAS 2137657-92-0) when targeting sterically hindered amines [4].

Quantitative Differentiation Evidence for (4,4-Difluorocyclohexyl)methanesulfonyl chloride vs. Closest Analogs


Regiochemical Specificity: 4,4-Difluoro Substitution Is the Pharmacophoric Requirement in IL-17 Modulator Patents and Clinical Candidates

The 4,4-difluorocyclohexylmethyl group—derivable from (4,4-difluorocyclohexyl)methanesulfonyl chloride—is specifically required in multiple high-value drug candidates. AZD‑1940 (AstraZeneca) incorporates this exact moiety for cannabinoid CB1/CB2 receptor agonism (pKi = 7.93 for CB1R, 9.06 for CB2R) . GSK8814 uses the 4,4-difluorocyclohexylmethoxy group for ATAD2 bromodomain inhibition (pIC₅₀ = 7.3, pKi = 8.9) . Patent WO 2021/204801 (UCB Biopharma) explicitly claims substituted 4,4-difluorocyclohexyl derivatives—not the 2,2‑ or 3,3‑ regioisomers—as IL‑17 modulators [1]. A related IL‑17 modulator (compound 61) incorporating the 4,4-difluorocyclohexyl scaffold achieves pIC₅₀ = 9.1 in IL‑17 inhibition assays . By contrast, no equivalent clinical candidate or lead‑series patent exists for the 2,2‑ or 3,3‑difluorocyclohexylmethyl isomers.

IL-17 modulation Drug discovery Pharmacophore

Sulfonyl Chloride vs. Sulfonyl Fluoride Reactivity: Superior Performance with Sterically Hindered Amines

In a head‑to‑head comparison of aliphatic sulfonyl halides, Bogolubsky et al. (2014) demonstrated that aliphatic sulfonyl chlorides react efficiently with amines bearing sterically hindered amino groups, while the corresponding sulfonyl fluorides show low activity under identical conditions [1]. Conversely, sulfonyl fluorides outperformed chlorides only when the amine substrate carried an additional reactive functionality (where chlorides failed due to competing side reactions). This reactivity dichotomy means that (4,4‑difluorocyclohexyl)methanesulfonyl chloride (CAS 1566537-63-0) is the preferred reagent over its sulfonyl fluoride analog (CAS 2137657-92-0) when the target amine is sterically encumbered—a common scenario in medicinal chemistry when coupling to ortho‑substituted anilines or α‑branched alkylamines.

Parallel synthesis Sulfonamide Reactivity

Computed Lipophilicity (XLogP): Measurable Difference vs. Non-Fluorinated Analog

The computed XLogP3-AA for (4,4-difluorocyclohexyl)methanesulfonyl chloride is 2.5, compared to XLogP = 2.8 for the non‑fluorinated analog cyclohexylmethanesulfonyl chloride (CAS 4352-30-1) [1]. This ΔlogP of −0.3 units is consistent with the electron‑withdrawing effect of the gem‑difluoro substitution partially offsetting the hydrophobic contribution of the fluorine atoms. The lower logP translates to reduced lipophilicity, which is generally associated with improved solubility, lower metabolic turnover, and reduced off‑target promiscuity in drug‑like molecules derived from this building block [2].

Lipophilicity Physicochemical properties ADME

Price and Purity Differentiation vs. Non-Fluorinated Analog: Premium Reflects Synthetic Complexity

The 4,4-difluoro analog commands a significant price premium over the non‑fluorinated parent compound. (4,4-Difluorocyclohexyl)methanesulfonyl chloride (95% purity) is priced at approximately €559 per 50 mg from CymitQuimica/Biosynth , while cyclohexylmethanesulfonyl chloride (≥95% purity, CAS 4352-30-1) is available at approximately $172 per 100 mg —representing a ~6‑fold higher unit cost. Among the regioisomers, the 4,4‑isomer (€559/50 mg) is moderately more expensive than the 3,3‑isomer (€498/50 mg for 95% purity, CAS 1691933-77-3) , potentially reflecting the higher synthetic demand driven by its validated pharmacophoric role. Typical purity specifications are 95% for the difluoro compound and 98% for the non‑fluorinated analog, indicating that the fluorinated material's additional synthetic steps result in a slightly lower standard purity .

Procurement Cost analysis Purity

Optimal Application Scenarios for (4,4-Difluorocyclohexyl)methanesulfonyl chloride Based on Quantitative Evidence


Synthesis of 4,4-Difluorocyclohexylmethyl-Containing IL-17 Modulator Lead Series

This sulfonyl chloride is the reagent of choice for constructing sulfonamide-linked 4,4-difluorocyclohexylmethyl derivatives targeting IL-17. Patent WO 2021/204801 explicitly claims 4,4-difluorocyclohexyl-substituted compounds as IL-17 modulators, and lead compounds from this series achieve pIC₅₀ values as high as 9.1 in IL-17A inhibition assays [1]. The regiospecific 4,4-difluoro substitution is a structural requirement, not a generic fluorination strategy.

Preparation of Sterically Hindered Sulfonamides for Medicinal Chemistry

When the downstream amine coupling partner is sterically hindered (e.g., ortho-substituted anilines, α-branched amines), the sulfonyl chloride form is mechanistically preferred over the sulfonyl fluoride analog. Bogolubsky et al. (2014) demonstrated that aliphatic sulfonyl chlorides maintain efficient reactivity with hindered amines, while the corresponding fluorides exhibit low activity [2]. Procurement of the chloride ensures synthetic success where the fluoride would fail.

Building Block for CNS-Penetrant Cannabinoid Receptor Ligands

The 4,4-difluorocyclohexylmethyl group is a critical substructure in AZD‑1940, a brain-penetrant cannabinoid CB1/CB2 agonist (pKi = 7.93 for CB1R, 9.06 for CB2R) developed by AstraZeneca . (4,4-Difluorocyclohexyl)methanesulfonyl chloride enables direct installation of this pharmacophore via sulfonamide formation, providing a validated synthetic entry point for cannabinoid receptor ligand programs.

Analog Generation with Controlled Lipophilicity for ADME Optimization

The 4,4-difluorocyclohexylmethyl group provides a computed XLogP of 2.5—0.3 log units lower than the non‑fluorinated cyclohexylmethyl analog (XLogP = 2.8) [3]. This reduction in lipophilicity is desirable when optimizing ADME properties of lead compounds, as lower logP is associated with improved solubility, reduced metabolic turnover, and lower off‑target binding risk. The building block allows medicinal chemists to fine‑tune lipophilicity without altering core scaffold topology.

Quote Request

Request a Quote for (4,4-Difluorocyclohexyl)methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.